molecular formula C19H11Cl2FN2O B2938894 1-(3,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 252058-80-3

1-(3,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B2938894
CAS RN: 252058-80-3
M. Wt: 373.21
InChI Key: SYSBTDIWVZPTQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C19H11Cl2FN2O and its molecular weight is 373.21. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

A vast range of pyridine and fused pyridine derivatives, including the target compound, has been synthesized for exploring their structural and functional properties. Studies have shown the synthesis of various derivatives through reactions with different reagents, leading to the creation of isoquinoline derivatives, pyrido[2,3-d]pyrimidine derivatives, and naphthyridine derivative, among others (Al-Issa, 2012). These synthetic pathways are significant for the development of compounds with potential pharmaceutical and material applications.

Structural Analysis

Crystal structure determination and analysis of synthesized compounds provide insights into their molecular configurations, which is crucial for understanding their reactivity and potential applications. Studies have detailed the crystal structure of various pyridine derivatives, shedding light on their molecular geometry and intermolecular interactions (Moustafa & Girgis, 2007).

Optical and Electronic Properties

The optical properties of pyridine derivatives have been extensively studied, with findings indicating significant potential in materials science, particularly in the development of photoluminescent materials and electronic devices. Investigations into their UV–vis absorption, fluorescence spectra, and quantum yields highlight the effects of structural modifications on their optical behaviors (Cetina et al., 2010).

Material Science Applications

Some derivatives have been explored for their material science applications, such as corrosion inhibitors for metals and components in electronic devices. The synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives, for instance, have shown promising results as corrosion inhibitors, which is of great interest in the field of sustainable chemistry and engineering (Dandia et al., 2013).

Antifibrotic Potential

Research has also delved into the antifibrotic evaluation of certain pyridine and fused pyridine derivatives, indicating a potential therapeutic application in treating fibrosis-related conditions, further emphasizing the versatility and potential of these compounds in biomedicine (Ismail & Noaman, 2005).

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-6-(4-fluorophenyl)-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2FN2O/c20-16-7-1-12(9-17(16)21)11-24-18(8-4-14(10-23)19(24)25)13-2-5-15(22)6-3-13/h1-9H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSBTDIWVZPTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C(=O)N2CC3=CC(=C(C=C3)Cl)Cl)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

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